![molecular formula C25H23NO5S B281260 Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. This compound is widely used in scientific research for its ability to selectively bind to biomolecules such as proteins, nucleic acids, and carbohydrates.
Wirkmechanismus
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide selectively binds to biomolecules that contain azide-reactive functional groups such as alkynes or strained cyclooctynes. This reaction is known as a click reaction and is a highly efficient and specific method for bioconjugation. The reaction between Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide and the biomolecule results in the formation of a stable triazole linkage.
Biochemical and Physiological Effects:
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in lab experiments are its high efficiency and specificity for bioconjugation. It is also a non-toxic compound that can be easily synthesized. The limitations of using Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide are that it requires the presence of azide-reactive functional groups on the biomolecule and that it may not be suitable for all types of biomolecules.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in scientific research. One direction is the development of more efficient and specific click reactions for bioconjugation. Another direction is the use of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in the development of targeted drug delivery systems. Additionally, Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide can be used in the study of protein-protein interactions and in the development of biosensors for the detection of biomolecules in complex biological systems.
Synthesemethoden
The synthesis of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of 5-amino-2-phenylbenzofuran-3-carboxylic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with sodium azide to form the azide derivative. Finally, the azide derivative is reacted with ethyl 4-oxo-2-butenoate in the presence of triethylamine to form Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is widely used in scientific research as a bioconjugation reagent. It is used to selectively label biomolecules such as proteins, nucleic acids, and carbohydrates with fluorescent dyes, biotin, or other tags. This allows for the visualization and detection of these biomolecules in complex biological systems. Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is also used in the development of targeted drug delivery systems and in the study of protein-protein interactions.
Eigenschaften
Molekularformel |
C25H23NO5S |
---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-4-30-25(27)23-20-15-19(26-32(28,29)22-14-16(2)10-11-17(22)3)12-13-21(20)31-24(23)18-8-6-5-7-9-18/h5-15,26H,4H2,1-3H3 |
InChI-Schlüssel |
IYDZKEMPSCGWJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.